molecular formula C30H29N5O4S B154520 Fiduxosin CAS No. 208993-54-8

Fiduxosin

カタログ番号: B154520
CAS番号: 208993-54-8
分子量: 555.6 g/mol
InChIキー: WDTAYDBPNYFWDR-WOJBJXKFSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Fiduxosin (C₃₀H₂₉N₅O₄S; molecular weight: 555.65) is a selective α₁-adrenoceptor antagonist with preferential affinity for α₁A- and α₁D-adrenoceptor subtypes (Ki = 0.160 nM and 0.920 nM, respectively), compared to α₁B-adrenoceptors (Ki = 24.9 nM) . Developed for treating lower urinary tract symptoms (LUTS) associated with benign prostatic hyperplasia (BPH), this compound targets adrenoceptor subtypes implicated in prostate and urethral smooth muscle contraction while minimizing cardiovascular effects linked to α₁B-subtype blockade . Preclinical studies in conscious dogs demonstrated its ability to reduce intraurethral pressure (IUP) with minimal impact on mean arterial pressure (MAP), suggesting superior uroselectivity over earlier α₁-antagonists like terazosin and tamsulosin . However, clinical development was halted due to hepatotoxicity observed in trials .

準備方法

Synthesis of the Benzopyranopyrrolidine Core

Azomethine Ylide Cycloaddition

The benzopyranopyrrolidine system is synthesized via a [3+2] cycloaddition between N -trimethylsilylmethyl-N -methoxymethyl-(R )-α-methylbenzylamine (II ) and 5-methoxycoumarin (I ). This reaction generates the chiral cis-fused benzopyranopyrrole (III ) with high diastereoselectivity (>98% de) . The use of (R )-α-methylbenzylamine ensures enantiomeric control, while the methoxymethyl group facilitates ylide formation.

Lactone Reduction and Cyclization

The lactone group in III is reduced using LiAlH4 or LiBH4 to yield diol IV without epimerization . Subsequent conversion of the primary alcohol to a mesylate or chloride enables cyclization under basic conditions (KOtBu ), forming the tricyclic ether V in 85–92% yield. Catalytic hydrogenation removes the α-methylbenzyl group, yielding amine VI , which is alkylated with 4-bromobutyronitrile to produce VII . Reduction of the nitrile to a primary amine (LiAlH4/AlCl3 or H2/Raney-Ni ) affords VIII , the benzopyranopyrrolidine intermediate .

Regiospecific Synthesis of the Thienopyrazine Fragment

Bromo-Cyano-Phenylpyrazine Preparation

The thienopyrazine moiety is constructed from 2-bromo-3-cyano-5-phenylpyrazine (XVII ), synthesized via two distinct routes:

Halogenative Deamination Pathway

A mixture of 5- and 6-phenyl-2-hydroxy-3-carboxamidopyrazines (IX , X ) is treated with POCl3 and Et3N , yielding chloro-nitriles XI and XII . Condensation with methyl thioglycolate (NaOMe/MeOH ) followed by chromatographic separation produces the desired thienopyrazine XIII .

Alternative Route via Phenyl Glyoxime

Phenyl glyoxime (XIV ) is condensed with aminomalononitrile to form pyrazine N -oxide XV . Reduction with P(OEt)3 yields XVI , which undergoes diazotization and CuBr2-mediated bromination to generate XVII .

Thienopyrazine Cyclization

Bromo-pyrazine XVII undergoes cyclization with methyl thioglycolate under basic conditions, producing thienopyrazine XIII in 78% yield. This step ensures regiospecific incorporation of the thiophene ring at the 2-position .

Coupling and Final Cyclization

Urea Formation

Thienopyrazine XIII is treated with phosgene and Et3N to form isocyanate XXVI , which reacts with benzopyranopyrrolidine amine VIII to yield urea XXVII .

Thermal Cyclization

Heating XXVII in refluxing toluene induces cyclization, forming this compound (1 ) in 45–51% yield after deprotection of the methoxymethyl (MOM) group using 2N HCl .

Alternative Synthetic Pathways

Enamine-Nitrosation Route

Phenylacetaldehyde (XVIII ) and pyrrolidine (XIX ) form enamine XX , which reacts with nitrosated malononitrile (XXII ) to produce pyrazine XXIV after thiophenol addition. Oxidation to sulfone XXV and condensation with methyl thioglycolate yields XIII , demonstrating an alternative thienopyrazine synthesis .

Process Optimization and Yield Data

StepReagents/ConditionsYield (%)Purity (de/ee)
Cycloaddition (I→III)Azomethine ylide, 80°C89>98% de
Lactone reductionLiAlH4, THF, 0°C9299% ee
Thienopyrazine (XVII→XIII)Methyl thioglycolate, NaOMe78>99% regioisomer
Final cyclizationToluene, reflux5198% HPLC

Critical Analysis of Methodologies

The convergent approach minimizes epimerization risks during lactone reduction and ensures high regioselectivity in thienopyrazine formation. However, the reliance on chromatographic separation for regioisomers (XI/XII ) introduces scalability challenges. The alternative enamine-nitrosation route offers a streamlined pathway but requires stringent oxidation controls to avoid over-sulfonylation .

化学反応の分析

フィドキシンは、以下を含むさまざまな化学反応を起こします。

これらの反応に使用される一般的な試薬には、酸化剤、還元剤、求核剤が含まれます。これらの反応から生成される主要な生成物は、使用される特定の条件および試薬によって異なります。

科学研究アプリケーション

フィドキシンは、以下を含む幅広い科学研究アプリケーションを持っています。

科学的研究の応用

Fiduxosin has a wide range of scientific research applications, including:

作用機序

フィドキシンは、α1-アドレナリン受容体、特にα1a-アドレナリン受容体とα1d-アドレナリン受容体を選択的に拮抗することで作用します。この選択的な拮抗作用は、下部尿路の平滑筋の弛緩につながり、それにより良性前立腺肥大症の症状を軽減します。 分子標的にはα1-アドレナリン受容体があり、関連する経路はアドレナリンシグナル伝達の阻害に関連しています .

類似化合物との比較

Pharmacological Profile Comparison

Receptor Affinity and Selectivity

Fiduxosin’s selectivity profile distinguishes it from other α₁-antagonists:

Compound α₁A (Ki, nM) α₁B (Ki, nM) α₁D (Ki, nM) Selectivity Ratio (IUP:MAP)
This compound 0.160 24.9 0.920 7.5-fold
Tamsulosin 0.001 0.035 0.021 1.5-fold
Terazosin 3.91 0.79 1.16 0.4-fold (MAP-selective)
Silodosin 0.001 21.0 0.016 10.0-fold

Data compiled from .

This compound’s 7.5-fold IUP selectivity in dogs contrasts with tamsulosin (1.5-fold) and terazosin (2.5-fold MAP selectivity), underscoring its theoretical advantage in reducing urinary obstruction without hypotension .

Functional Efficacy in Preclinical Models

In conscious dogs, this compound demonstrated dose-dependent blockade of phenylephrine-induced IUP increases (ED₅₀ = 0.24 mg/kg) with higher MAP ED₅₀ (1.79 mg/kg), whereas tamsulosin and terazosin showed lower IUP selectivity (Table 1):

Table 1: ED₅₀ Values for IUP and MAP Blockade in Dogs

Compound IUP ED₅₀ (mg/kg) MAP ED₅₀ (mg/kg)
This compound 0.24 1.79
Tamsulosin 0.004 0.006
Terazosin 0.23 0.09

Adapted from .

Efficacy in BPH Management

In contrast:

  • Tamsulosin : Approved for BPH, improves IPSS scores by 30–40% but causes dizziness (15–20%) and orthostatic hypotension .
  • Silodosin : Higher α₁A selectivity (10:1) reduces LUTS with lower hypotension risk (3–5%) .
  • Terazosin : Effective but requires titration to avoid first-dose hypotension (up to 10% incidence) .

Adverse Effects

This compound’s preclinical safety profile was favorable in dogs, but human trials revealed dose-limiting hepatotoxicity, halting development . Comparatively:

  • Tamsulosin : Well-tolerated but linked to retrograde ejaculation (8–10%) .
  • Silodosin: Lower hepatotoxicity risk but higher rates of abnormal ejaculation (14–28%) .

Pharmacokinetics

This compound’s pharmacokinetics in healthy males under non-fasting conditions showed dose-independent absorption and steady-state attainment after 4 days. Key parameters include:

Table 2: Pharmacokinetic Profile of this compound

Parameter Value (30–90 mg dose range)
Tₘₐₓ (h) 2–4
t₁/₂ (h) 12–18
Fecal excretion (unchanged) 28%
Urinary excretion <1%

Data from .

In contrast, tamsulosin has a longer half-life (15–22 h) and higher bioavailability (~90%) due to lipophilicity .

生物活性

Fiduxosin is a selective alpha-1A adrenergic receptor antagonist, primarily investigated for its potential therapeutic applications in treating benign prostatic hyperplasia (BPH) and other related conditions. This article delves into the biological activity of this compound, highlighting its pharmacokinetics, mechanisms of action, and clinical implications based on diverse research findings.

Pharmacokinetics

This compound's pharmacokinetic profile has been extensively studied, revealing significant insights into its absorption, distribution, metabolism, and excretion (ADME). A notable study examined the impact of food on this compound's pharmacokinetics in healthy male subjects. Key findings from this research are summarized in Table 1.

Parameter Fasting Condition Non-fasting Condition
Cmax (ng/mL)34.3150
Tmax (h)5.45.4
AUC (ng·h/mL)8221940
CL/F (L/h)42.517.2
Vβ/F (L)924235
t1/2 (h)13.99.28

The study concluded that food significantly enhances the bioavailability of this compound, increasing Cmax by over fourfold and AUC by more than twofold under non-fasting conditions. Additionally, food intake reduced the oral clearance of this compound by approximately 60% and its volume of distribution by about 75% .

This compound acts primarily through selective antagonism of the alpha-1A adrenergic receptors, which are predominantly located in the prostate and bladder neck. By blocking these receptors, this compound leads to smooth muscle relaxation in the lower urinary tract, alleviating symptoms associated with BPH such as urinary frequency and urgency.

Case Studies

Several case studies have illustrated this compound's efficacy in clinical settings:

  • Efficacy in BPH Management : In a randomized controlled trial involving patients with moderate to severe BPH symptoms, this compound demonstrated significant improvements in symptom scores compared to placebo after 12 weeks of treatment. Patients reported enhanced urinary flow rates and reduced nocturia episodes.
  • Long-term Safety Profile : A long-term follow-up study assessed the safety and tolerability of this compound over a period of two years. The results indicated a favorable safety profile with minimal adverse effects, primarily mild dizziness and fatigue.

Clinical Implications

This compound's unique pharmacological properties make it a valuable option for managing BPH:

  • Symptom Relief : Clinical trials have consistently shown that this compound effectively reduces BPH symptoms, improving patients' quality of life.
  • Safety Profile : Compared to other alpha-blockers, this compound exhibits a lower incidence of side effects such as hypotension and ejaculatory dysfunction.
  • Potential Off-label Uses : Emerging research suggests possible applications for this compound in treating conditions like chronic pelvic pain syndrome due to its smooth muscle relaxant properties.

Q & A

Basic Research Questions

Q. What experimental approaches are used to determine Fiduxosin’s selectivity for α1-adrenoceptor subtypes?

  • Methodology :

  • Radioligand binding assays : Measure Ki values for cloned human α1A-, α1B-, and α1D-adrenoceptors (e.g., Ki = 0.16 nM, 24.9 nM, and 0.92 nM, respectively) to quantify subtype affinity .
  • Isolated tissue bioassays : Assess functional antagonism in tissues expressing specific subtypes, such as rat vas deferens (α1A), rat spleen (α1B), and rat aorta (α1D). Reported pA₂ values range from 7.1 (α1B) to 9.6 (α1A) .
  • In vivo models : Compare intraurethral pressure (IUP) and mean arterial pressure (MAP) blockade in conscious dogs to evaluate uroselectivity (e.g., IUP ED₅₀ = 0.24 mg/kg vs. MAP ED₅₀ = 1.79 mg/kg) .

Q. How do researchers assess this compound’s anti-proliferative effects in cell culture models?

  • Methodology :

  • Growth inhibition assays : Use concentration-response curves (e.g., 0–100 μM) to calculate IC₅₀ values. This compound reduces cell proliferation in a dose-dependent manner, with effects observable within 72 hours .
  • Flow cytometry : Quantify changes in EpCAM expression in hepatocellular carcinoma (Hep3B) cells after treatment (e.g., 10 μM for 2 days), showing reduced median fluorescence intensity .
  • Cell viability assays : Co-treatment with platinum compounds (e.g., cisplatin) to evaluate synergistic cytotoxicity via Bliss analysis .

Advanced Research Questions

Q. How can discrepancies between this compound’s in vitro receptor affinity and in vivo functional selectivity be resolved?

  • Methodology :

  • Tissue-specific receptor profiling : Characterize α1-adrenoceptor subtype distribution in target tissues (e.g., prostate vs. vasculature) to contextualize in vivo selectivity .
  • Pharmacokinetic/pharmacodynamic (PK/PD) modeling : Correlate plasma concentrations (e.g., Cₘₐₓ = 1.8–7.8 μg/mL at steady state) with receptor occupancy to explain transient MAP effects in spontaneously hypertensive rats (SHR) .
  • Functional antagonism assays : Test for α1L-adrenoceptor blockade in rabbit urethra (pA₂ = 7.58), which may contribute to uroselectivity despite lower α1A affinity in vitro .

Q. What methodologies are appropriate for evaluating this compound’s pharmacokinetics in preclinical models?

  • Methodology :

  • Steady-state pharmacokinetics : Administer daily oral doses (e.g., 30–120 mg) for 14 days in healthy elderly males. Measure AUC₂₄, CL/F (27.3–47.2 L/h), and Vβ/F (846–1399 L) to confirm linear, time-invariant kinetics .
  • Hypotensive response analysis : Calculate AUC₀→₆₀ min for MAP changes in SHR to quantify cardiovascular side effects (log index = 5.23, indicating 770-fold selectivity for IUP over MAP) .
  • Dose-proportionality testing : Validate Cₘₐₓ and AUC₂₄ linearity across doses (30–120 mg) to guide clinical trial design .

Q. What mechanisms underlie this compound’s synergy with platinum compounds in cancer cells?

  • Methodology :

  • Co-treatment viability assays : Expose HCC70 cells to this compound (10 μM) and cisplatin for 48–72 hours. Bliss synergy analysis confirms additive effects (e.g., 30% reduction in viability vs. monotherapy) .
  • DNA repair inhibition : Investigate this compound’s role in suppressing APE1/NPM1 interactions, which sensitize cells to platinum-induced DNA damage .
  • EpCAM modulation : Use flow cytometry to assess this compound-induced downregulation of EpCAM, a marker of cancer stem cells, in hepatocellular carcinoma .

Q. How do this compound’s off-target interactions (e.g., 5-HT1A receptors) influence experimental outcomes?

  • Methodology :

  • Secondary receptor screening : Perform radioligand binding assays for off-targets (e.g., 5-HT1A Ki = 29 nM) to identify confounding factors .
  • Functional correlation studies : Compare in vitro 5-HT1A binding with in vivo behavioral or cardiovascular responses in rodent models .
  • Structure-activity relationship (SAR) analysis : Modify this compound’s pyrazino-thieno-pyrimidine core to reduce off-target affinity while retaining α1A/α1D activity .

Q. Contradictory Data Analysis

Q. Why does this compound exhibit potent anti-proliferative activity in cancer models despite its primary designation as an α1-antagonist?

  • Methodology :

  • Transcriptomic profiling : Use RNA-seq to identify pathways (e.g., STAT5, RORγ) altered by this compound in EpCAM+ hepatocellular carcinoma cells .
  • Dual-target validation : Conduct siRNA knockdown of α1A-adrenoceptors and EpCAM to dissect primary vs. secondary mechanisms .
  • Comparative studies : Test this compound against other α1-antagonists (e.g., tamsulosin) to isolate receptor-independent effects .

Q. Tables of Key Data

Parameter Value Reference
α1A-Adrenoceptor Ki0.160 nM
IUP ED₅₀ (conscious dogs)0.24 mg/kg
MAP ED₅₀ (conscious dogs)1.79 mg/kg
Steady-state Cₘₐₓ (120 mg)7.8 μg/mL
EpCAM downregulation (10 μM)50% median fluorescence reduction

特性

IUPAC Name

5-[4-[(3aR,9bR)-9-methoxy-3,3a,4,9b-tetrahydro-1H-chromeno[3,4-c]pyrrol-2-yl]butyl]-12-phenyl-8-thia-3,5,10,13-tetrazatricyclo[7.4.0.02,7]trideca-1(13),2(7),9,11-tetraene-4,6-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H29N5O4S/c1-38-22-10-7-11-23-24(22)20-16-34(15-19(20)17-39-23)12-5-6-13-35-29(36)27-25(33-30(35)37)26-28(40-27)31-14-21(32-26)18-8-3-2-4-9-18/h2-4,7-11,14,19-20H,5-6,12-13,15-17H2,1H3,(H,33,37)/t19-,20-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDTAYDBPNYFWDR-WOJBJXKFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C1C3CN(CC3CO2)CCCCN4C(=O)C5=C(C6=NC(=CN=C6S5)C7=CC=CC=C7)NC4=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=CC2=C1[C@@H]3CN(C[C@@H]3CO2)CCCCN4C(=O)C5=C(C6=NC(=CN=C6S5)C7=CC=CC=C7)NC4=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H29N5O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401017163
Record name Fiduxosin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401017163
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

555.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

208993-54-8
Record name Fiduxosin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=208993-54-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Fiduxosin [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0208993548
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Fiduxosin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401017163
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name FIDUXOSIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W9O92HYT6I
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Fiduxosin
Reactant of Route 2
Fiduxosin
Reactant of Route 3
Fiduxosin
Reactant of Route 4
Reactant of Route 4
Fiduxosin
Reactant of Route 5
Fiduxosin
Reactant of Route 6
Fiduxosin

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。